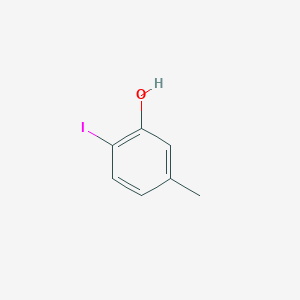

2-Iodo-5-methylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJGEJGXAKCKSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35928-80-4 | |

| Record name | 2-iodo-5-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Substituted Phenols in Organic Chemistry and Materials Science

Substituted phenols are a class of organic compounds characterized by a hydroxyl group attached to an aromatic ring that also bears other functional groups. chemrxiv.org These compounds are fundamental in both academic research and industrial applications, serving as precursors and key intermediates in the synthesis of a vast array of more complex molecules. researchgate.netsolubilityofthings.com

In organic chemistry, the hydroxyl group of a phenol (B47542) is activating and directs incoming electrophiles to the ortho and para positions of the aromatic ring. britannica.com This inherent reactivity makes phenols versatile starting materials for electrophilic aromatic substitution reactions, allowing for the controlled introduction of various functional groups. solubilityofthings.comwikipedia.org The acidity of the phenolic proton can be modulated by the electronic nature of the substituents on the ring; electron-withdrawing groups tend to increase acidity, while electron-donating groups decrease it. chemrxiv.org This tunability is crucial for designing specific reaction pathways. Substituted phenols are essential for producing a wide range of products, from pharmaceuticals and agrochemicals to dyes and polymers. chemrxiv.orgresearchgate.net For example, they are foundational in synthesizing plastics, detergents, and numerous pharmaceutical drugs. wikipedia.org

In the realm of materials science, the structural features of substituted phenols are exploited to create high-performance materials. They are integral to the production of polymers like polycarbonates and epoxies. wikipedia.org Furthermore, phenolic compounds are investigated for their role in developing advanced materials, including those with specific electronic or optical properties. researchgate.net Their ability to participate in polymerization and form stable structures makes them valuable in creating durable and functional polymers and composites. chemrxiv.orgacs.org

Below is a table summarizing the key application areas of substituted phenols.

Interactive Data Table: Applications of Substituted Phenols| Field | Specific Applications | References |

|---|---|---|

| Organic Synthesis | Precursors for electrophilic aromatic substitution, building blocks for complex molecules. solubilityofthings.com | wisdomlib.org, researchgate.net, solubilityofthings.com |

| Pharmaceuticals | Synthesis of drugs like aspirin (B1665792) and other medicinal compounds. britannica.comwikipedia.org | wikipedia.org, britannica.com |

| Polymers & Plastics | Monomers and precursors for polycarbonates, epoxies, and Bakelite. wikipedia.org | wikipedia.org, researchgate.net |

| Agrochemicals | Synthesis of herbicides and other crop protection agents. wikipedia.org | wikipedia.org |

| Antioxidants | Used as food additives (e.g., BHT) and in industrial applications to prevent oxidative degradation. chemrxiv.org | chemrxiv.org |

Positional Isomerism and Unique Reactivity of 2 Iodo 5 Methylphenol Within Halogenated Phenols

Regioselective Direct Iodination Strategies

Directly introducing an iodine atom onto the m-cresol (B1676322) backbone at the desired position is a primary challenge in synthesizing this compound. The inherent electronic properties of the phenol (B47542) and methyl groups direct incoming electrophiles to specific positions (ortho and para to the hydroxyl group), often leading to a mixture of products. rsc.org Advanced strategies aim to overcome this by using novel reagents and catalysts that can control the reaction's regioselectivity.

Electrophilic Aromatic Iodination with Novel Reagents and Catalysts

Traditional electrophilic iodination often suffers from the low reactivity of molecular iodine and poor regioselectivity. arkat-usa.org Modern approaches employ more potent iodinating species or catalytic systems to enhance both reactivity and control.

One approach involves using alkali metal iodides, such as potassium iodide (KI), activated by an oxidizing agent. For instance, the combination of KI and ammonium (B1175870) peroxodisulfate in a methanol-water solvent system has been shown to effectively iodinate 3-methylphenol. thieme-connect.com This method yields this compound as the predominant ortho-monoiodinated product. thieme-connect.com The ortho-selectivity in phenol iodination is sometimes attributed to a hypothetical hydrogen-bonding interaction between the phenolic hydroxyl group and the iodinating agent, which facilitates the delivery of iodine to the C2 position. thieme-connect.com

Catalytic systems featuring metal salts have also been developed. Copper(II) nitrate (B79036) has been used to catalyze the aerobic oxyiodination of various phenols with molecular iodine in water, offering a green method with high atom economy, particularly for para-iodination. researchgate.net For achieving ortho-selectivity, which is crucial for synthesizing this compound, other specialized catalysts are needed. Lewis basic selenoether catalysts, for example, have demonstrated high efficiency in the ortho-selective chlorination of phenols and could conceptually be applied to iodination. nsf.gov

Furthermore, the choice of iodinating reagent and reaction conditions can significantly influence the outcome. Reagents like N-iodosuccinimide (NIS) in combination with an acid catalyst like p-toluenesulfonic acid can achieve mild and highly regioselective monoiodination of phenols. researchgate.net Silver salts, such as Ag₂SO₄, in conjunction with iodine, have also been investigated for the iodination of substituted phenols, though their effectiveness and regioselectivity can be highly dependent on the solvent and the specific substrate. nih.gov

| Substrate | Iodinating System | Key Feature | Major Product | Reference |

|---|---|---|---|---|

| 3-Methylphenol | KI / (NH₄)₂S₂O₈ | Ortho-selectivity | This compound | thieme-connect.com |

| Phenols | I₂ / Cu(NO₃)₂ / O₂ | Green method, para-selectivity | para-Iodophenols | researchgate.net |

| Phenol | NIS / p-Toluenesulfonic acid | Mild, regioselective | para-Iodophenol | researchgate.net |

| 3,5-Dichlorophenol | Ag₂SO₄ / I₂ | Solvent-dependent selectivity | Ortho/Para isomers | nih.gov |

Hypervalent Iodine Reagent-Mediated Iodination Protocols

Hypervalent iodine (HVI) reagents have become powerful tools in organic synthesis due to their mild oxidizing properties and diverse reactivity, often resembling transition metals. nsf.govrsc.org These compounds, such as (diacetoxyiodo)benzene (B116549) (PIDA) and 2-iodoxybenzoic acid (IBX), can facilitate a wide range of transformations, including the iodination of aromatic rings. nsf.govnih.gov

HVI reagents can be used stoichiometrically or in catalytic systems. nih.gov Their application in iodination can lead to cleaner reactions and unique selectivities that are not achievable with traditional methods. For example, cyclic hypervalent iodine reagents have been used for the ortho-iodination of phenols through a palladium(II)-catalyzed C-H activation mechanism, demonstrating excellent regioselectivity and functional group tolerance. researchgate.net

Recyclable HVI reagents have also been developed to align with green chemistry principles. nsf.gov Polymer-supported HVI reagents, for instance, allow for easy separation of the reagent's reduced form from the reaction mixture, which can then be re-oxidized and reused. nsf.gov One such recyclable reagent, poly[4-(diacetoxyiodo)styrene] (PSDIB), and its derivatives have been used for various oxidative transformations. nsf.gov Another example is a polymer-supported iodo-sulfonate (PIBS), which can be used catalytically for the oxidative iodination of arenes. nsf.gov

Precursor-Based Synthetic Routes

An alternative to direct iodination involves synthesizing this compound from a precursor molecule that already contains the required carbon skeleton. These multi-step pathways often provide better control over regioselectivity.

Diazotization-Iodination Pathways from Substituted Anilines

The Sandmeyer reaction is a classic and reliable method for introducing a variety of functional groups, including iodine, onto an aromatic ring. organic-chemistry.org This process involves the diazotization of a primary aromatic amine, followed by reaction of the resulting diazonium salt with an iodide source, typically potassium iodide (KI). organic-chemistry.orgijcce.ac.ir

To synthesize this compound, a suitable precursor would be an aminomethylphenol, such as 2-amino-5-methylphenol. The synthesis begins with the formation of a diazonium salt from the amine using nitrous acid, which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). organic-chemistry.orgchemicalbook.com The unstable diazonium salt is then treated with a solution of KI, leading to the displacement of the diazonium group by iodine to form the desired product. chemicalbook.com

This method is particularly valuable when direct iodination yields the wrong isomer or a mixture of isomers that are difficult to separate. researchgate.net Modern variations of this protocol aim to improve safety and environmental friendliness by using alternative proton sources, such as sulfonic acid-based cation-exchange resins in water or acidic ionic liquids. ijcce.ac.irresearchgate.netscirp.org These modifications can lead to stable diazonium salts that react rapidly to produce aryl iodides in good yields under mild conditions. ijcce.ac.ir

| Amine Substrate | Reagents | Key Advantage | Reference |

|---|---|---|---|

| Aromatic Amines | NaNO₂, KI, p-TsOH in MeCN | Convenient, one-step preparation | organic-chemistry.org |

| Aromatic Amines | NaNO₂, KI, Sulfonic acid resin in H₂O | Eco-friendly, non-corrosive | researchgate.net |

| Aromatic Amines | NaNO₂, NaI, Acidic ionic liquid [H-NMP]HSO₄ | Mild conditions, stable diazonium salts | ijcce.ac.ir |

Metal-Catalyzed Coupling and Functionalization Preceding Iodination

Transition metal catalysis offers sophisticated strategies for constructing complex molecules. In the context of this compound synthesis, metal-catalyzed reactions can be used to build or modify a precursor before the final iodination step. A key strategy is directed C-H activation, where a directing group on the substrate guides a metal catalyst to functionalize a specific C-H bond. rsc.org

For instance, a palladium-catalyzed C-H/C-I metathesis approach has been developed for the sterically controlled iodination of arenes. rsc.orgrsc.org This method uses a dual-ligand system and can direct iodination to positions that are not favored by electronic effects, offering a complementary strategy to traditional electrophilic substitution. rsc.orgrsc.org While this has been demonstrated on m-cresol methyl ether, the principles could be adapted for unprotected phenols. rsc.org

Another strategy involves a one-pot, two-step process where an initial metal-catalyzed iodination is followed by a subsequent coupling reaction. For example, iron(III) triflimide has been used to catalyze the iodination of phenols, followed by a copper(I)-catalyzed coupling reaction with various nucleophiles. acs.org While this sequence typically functionalizes the iodo-group, reversing the logic—performing a coupling reaction first to build a complex cresol (B1669610) derivative followed by a regioselective iodination—is also a viable synthetic route.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. These principles advocate for the use of less hazardous chemicals, safer solvents, energy efficiency, and high atom economy. acs.orgwordpress.comatiner.gr

In the synthesis of iodophenols, green approaches include:

Safer Reagents and Solvents : Replacing toxic organic solvents with water is a key goal. researchgate.net The use of molecular iodine (I₂) with a catalytic amount of an oxidizing agent like hydrogen peroxide or molecular oxygen in water represents a greener alternative to many traditional iodination methods. researchgate.netthieme-connect.com

Catalysis : The use of catalysts, as opposed to stoichiometric reagents, is a cornerstone of green chemistry because it reduces waste. acs.org Developing recyclable catalysts, such as the polymer-supported hypervalent iodine reagents or recoverable metal-based systems, further enhances the sustainability of the process. researchgate.netnsf.gov

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Direct C-H iodination is inherently more atom-economical than precursor-based routes that involve protection, activation, and deprotection steps. rsc.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy consumption. acs.org Many modern catalytic systems are designed to operate under mild conditions, avoiding the need for high temperatures. researchgate.netijcce.ac.ir

An example of a green protocol is the highly efficient aerobic oxyiodination of phenols catalyzed by copper(II) nitrate in water, which uses molecular oxygen as the ultimate oxidant. researchgate.net Similarly, the development of one-pot diazotization-iodination reactions in aqueous media or with recyclable resins avoids the use of harsh acids and organic solvents. researchgate.net

Aqueous Media and Solvent-Free Reaction Systems

The push towards green chemistry has popularized the use of water as a solvent and the development of solvent-free reaction conditions to minimize the use of volatile and toxic organic compounds.

Water-promoted iodination of phenols offers a safe and environmentally benign alternative to conventional methods. One effective approach involves the aerobic oxyiodination of phenols using a copper(II) nitrate catalyst with molecular iodine (I₂) as the iodinating agent and molecular oxygen as the oxidant. researchgate.net This reaction proceeds efficiently in water under mild conditions, demonstrating high activity for phenols with both electron-donating and electron-withdrawing groups and showing remarkable selectivity for para-iodination. researchgate.net Another green method utilizes potassium iodide (KI) as the iodine source and potassium ferrate (K₂FeO₄) as an oxidizing agent in water, allowing for the successful iodination of various phenols in good to excellent yields under non-toxic conditions. researchgate.net

A novel green iodinating reagent, N-Iodo-4-N,N-Dimethylaminopyridinium Iodide, has been developed for the regioselective mono- and di-iodination of phenols and anilines in water. researchgate.net This system is notable for being metal-free and not requiring a co-reagent, providing excellent yields. researchgate.net For instance, it achieves regioselective ortho-monoiodination for both phenol and aniline, a significant achievement in selectivity. researchgate.net

Solvent-free synthesis represents another significant advancement. The iodination of hydroxylated aromatic aldehydes and ketones can be achieved by grinding the substrate with iodine and iodic acid, offering a simple and efficient solvent-free procedure. acs.org Furthermore, multicomponent synthesis in a ball mill under solvent-free conditions, using a Lewis acid-surfactant-SiO₂ composite nanocatalyst (LASSC), has been reported for other aromatic transformations, indicating the potential of mechanochemistry in solvent-free iodination as well. researchgate.net

| Method | Reagents/Catalyst | Medium | Key Features | Reference |

| Aerobic Oxyiodination | I₂, O₂, Copper(II) nitrate | Water | High efficiency and para-selectivity; green method. | researchgate.net |

| Oxidation with Ferrate | KI, K₂FeO₄ | Water | Good to excellent yields; non-toxic conditions. | researchgate.net |

| N-Iodo Reagent | N-Iodo-4-N,N-Dimethylaminopyridinium Iodide | Water | Metal-free; regioselective ortho-iodination. | researchgate.net |

| Grinding Method | I₂, Iodic Acid | Solvent-Free | Simple, efficient for hydroxylated aldehydes/ketones. | acs.org |

Microwave-Assisted and Sonochemical Syntheses

Alternative energy sources like microwave irradiation and ultrasound have been successfully employed to accelerate organic reactions, often leading to higher yields, shorter reaction times, and cleaner processes compared to conventional heating. univpancasila.ac.idtaylorfrancis.com

Microwave-assisted synthesis has proven effective for reactions involving o-iodophenols. A notable application is the synthesis of 2-arylbenzo[b]furans from o-iodophenols and propargylic alcohols. ias.ac.inias.ac.in This one-pot reaction, utilizing a PdCl₂(PPh₃)₂/CuI catalyst system in the presence of silica (B1680970) gel and a base like t-BuOK, is significantly accelerated by microwave irradiation, with reactions completing in minutes. ias.ac.in The use of silica gel helps to moderate the temperature in the liquid reactants. ias.ac.in While this example demonstrates a subsequent reaction of an iodophenol rather than the iodination itself, it highlights the utility of microwave energy in transforming these substrates efficiently. ias.ac.inias.ac.in

Sonochemistry, the application of ultrasound to chemical reactions, offers another non-conventional energy source. Ultrasound can promote reactions through acoustic cavitation, creating localized hot spots with extreme temperatures and pressures. This has been applied to the copper-, ligand-, and amine-free synthesis of benzo[b]furans from o-iodophenols and terminal alkynes. acs.org The reaction proceeds via a Sonogashira coupling followed by a 5-endo-dig-cyclization, all promoted by ultrasound irradiation. acs.org Furthermore, sonochemical methods are used to prepare polymer-metal nanocomposites which can serve as catalysts in reactions involving iodophenols, such as the Suzuki-Miyaura coupling of 4-iodophenol. scispace.com The sonolysis of water generates radicals that can reduce metal ions in situ, providing a green pathway to catalyst synthesis. scispace.com

| Energy Source | Reaction Type | Substrates | Key Advantages | Reference |

| Microwave | Sonogashira/Cyclization | o-Iodophenols, Propargylic Alcohols | Rapid reaction times (minutes); good to excellent yields. | ias.ac.inias.ac.in |

| Ultrasound | Sonogashira/Cyclization | o-Iodophenols, Terminal Alkynes | Copper-, ligand-, and amine-free conditions. | acs.org |

| Ultrasound | Nanocatalyst Synthesis | Polymer, Metal Ions (e.g., Pd) | Green synthesis of catalysts for subsequent reactions. | scispace.com |

Sustainable Catalysis and Recyclable Reagent Design

The principles of green chemistry emphasize the use of catalysts over stoichiometric reagents and the design of recyclable materials to minimize waste. mdpi.com This has led to the development of sustainable catalysts and recyclable iodinating agents for phenol synthesis.

Sustainable catalysis often involves replacing expensive and toxic heavy metals with earth-abundant and environmentally benign alternatives. mpg.de Copper-catalyzed aerobic oxyiodination in water is a prime example, using an inexpensive metal catalyst and oxygen as the terminal oxidant, resulting in water as the only byproduct. researchgate.net Nanocatalysis is another burgeoning field; palladium nanoparticles supported on materials like N,O-dual doped hierarchical porous carbon have been used for reactions involving iodophenols. mdpi.com These heterogeneous catalysts are desirable due to their high stability, easy separation from the reaction mixture, and potential for recycling. mdpi.com

The design of recyclable reagents is a key strategy to improve the atom economy and reduce the environmental impact of iodination. nsf.gov

N-Iodo-4-N,N-Dimethylaminopyridinium Iodide: In this system, the N-Iodo-4-N,N-Dimethylaminopyridinium Iodide reagent can be regenerated. After the iodination reaction, the resulting 4-N,N-Dimethylaminopyridine (DMAP) can be recovered and recycled, contributing to a good E-factor (Environmental Factor) of 0.27. researchgate.net

s-Triazine-Based Reagents: A novel s-triazine-based iodination reagent, N¹,N³,N⁵-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate, has been synthesized. mdpi.com A significant environmental advantage of this system is that its precursors, the water-soluble 2,4,6-trimethylpyridine (B116444) and the water-insoluble 2,4,6-triphenyl-s-triazine, are both recyclable after the iodination is complete. mdpi.com

Polymer-Supported and Fluorous Reagents: Hypervalent iodine (HVI) compounds are versatile reagents, but their use produces non-recyclable aryl iodide waste. nsf.gov To address this, recyclable HVI reagents have been developed where the iodine-containing moiety is attached to a polymer support or tagged with fluorous chains. These modifications allow for convenient separation and re-oxidation of the reduced iodide back to the active HVI reagent. nsf.gov

| System | Type | Recyclable Component(s) | Key Features | Reference |

| Copper Nitrate / O₂ | Catalyst | Copper Catalyst | Uses O₂ as oxidant in water; sustainable. | researchgate.net |

| N-Iodo Reagent | Reagent | 4-N,N-Dimethylaminopyridine (DMAP) | Metal-free; good E-factor. | researchgate.net |

| s-Triazine Reagent | Reagent | 2,4,6-trimethylpyridine, 2,4,6-triphenyl-s-triazine | Both precursors are recyclable. | mdpi.com |

| HVI Reagents | Reagent | Polymer-supported or fluorous iodide | Allows for separation and re-oxidation of the reagent. | nsf.gov |

| Nanoparticles | Catalyst | Supported Pd Nanoparticles | Heterogeneous, stable, and reusable catalysts. | mdpi.com |

Mechanochemical Approaches to Organoiodine Compounds

Mechanochemistry, which uses mechanical force (e.g., from ball milling) to induce chemical reactions, is emerging as a powerful, solvent-free technique in organic synthesis. colab.wsacs.orgmdpi.com This approach is particularly aligned with green chemistry principles as it often reduces or eliminates the need for solvents, can lower energy consumption, and may enable novel reaction pathways. nih.govresearchgate.net

The mechanochemical synthesis of organoiodine compounds has been successfully demonstrated for the iodination of reactive aromatic compounds. colab.ws One common method involves the ball milling of a substrate with an iodinating agent such as N-Iodosuccinimide (NIS). This process benefits from mild conditions, short reaction times, and often provides high yields of the iodinated products. colab.ws

Alternatively, molecular iodine (I₂) can be used as the iodine source in mechanochemical reactions, typically requiring the addition of an oxidant. colab.ws For example, the iodination of aromatic compounds with I₂ in a ball mill can be achieved using potassium persulfate (KHSO₅) as the oxidant. colab.ws The solid reactants are simply introduced into the mill and processed for a set time at a specific frequency. colab.ws These solvent-free methods avoid the issues associated with solvent toxicity, cost, and disposal. While specific examples for this compound are not detailed, the successful regioselective iodination of substrates like p-toluidine (B81030) and acetanilides using mechanochemistry demonstrates the broad applicability of this technique to the synthesis of diverse organoiodine compounds. colab.ws

Chemical Reactivity and Transformation Studies of 2 Iodo 5 Methylphenol

Carbon-Iodine Bond Activation and Functionalization

The carbon-iodine (C-I) bond in 2-iodo-5-methylphenol is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. The high polarizability and relatively low bond strength of the C-I bond make it susceptible to oxidative addition by low-valent metal catalysts, such as palladium(0) complexes.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and aryl iodides are highly reactive substrates in these transformations.

Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. For this compound, this reaction would entail its coupling with an aryl or vinyl boronic acid (or its ester) to form a biaryl or vinyl-substituted phenol (B47542), respectively. The general catalytic cycle involves three key steps: oxidative addition of the aryl iodide to a Pd(0) species, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.

While specific studies on this compound are not extensively documented in readily available literature, the reactivity of similar iodophenols suggests that it would be a highly effective substrate. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, and a base. The choice of base and solvent is crucial for the success of the reaction.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-Aryl-5-methylphenol |

| This compound | Vinylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/Water | 2-Vinyl-5-methylphenol |

Heck Reaction

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org In the context of this compound, this reaction would involve its coupling with an alkene to introduce a vinyl or substituted vinyl group at the 2-position. The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond, β-hydride elimination to form the product, and reductive elimination to regenerate the catalyst. libretexts.orgnih.gov

Typical catalysts for the Heck reaction include palladium(II) acetate, palladium chloride, and tetrakis(triphenylphosphine)palladium(0), often in the presence of a phosphine ligand and a base such as triethylamine (B128534) or potassium carbonate. wikipedia.org The reaction with aryl iodides is generally facile and proceeds under relatively mild conditions. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Alkene (e.g., Styrene) | Pd(OAc)₂ | Et₃N | DMF | 2-(Substituted vinyl)-5-methylphenol |

| This compound | Acrylate ester | PdCl₂ | K₂CO₃ | Acetonitrile | Methyl (E)-3-(2-hydroxy-4-methylphenyl)acrylate |

C-H Functionalization and Directed Metalation Strategies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) to guide the deprotonation of a specific ortho C-H bond by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of functional groups.

For this compound, the hydroxyl group can act as a directing group after conversion to a more potent DMG, such as a methoxymethyl (MOM) ether or a carbamate. uwindsor.ca The MOM ether, for instance, can direct lithiation to the C6 position. Subsequent reaction with an electrophile would yield a 2-iodo-6-substituted-5-methylphenol derivative. This strategy allows for precise functionalization of the aromatic ring, complementing the cross-coupling reactions at the C-I bond.

| Substrate | Directing Group | Base | Electrophile (E+) | Product |

| This compound-O-MOM | -OMOM | n-BuLi | CO₂ | 2-Iodo-6-hydroxy-3-methylbenzoic acid (after deprotection and workup) |

| This compound-O-CONEt₂ | -OCONEt₂ | s-BuLi/TMEDA | I₂ | 2,6-Diiodo-5-methylphenol (after workup) |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can be readily deprotonated to form a phenoxide. This nucleophilic phenoxide is the key to a variety of O-functionalization reactions.

O-Functionalization and Etherification Reactions

The hydroxyl group of this compound can be readily converted into ethers or esters through O-functionalization reactions.

Etherification

Etherification, such as the Williamson ether synthesis, involves the reaction of the corresponding phenoxide with an alkyl halide. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the phenol. This reaction provides a straightforward method for the synthesis of various aryl ethers. O-arylation can also be achieved under certain conditions. mtak.hu

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Alkyl halide (e.g., CH₃I) | K₂CO₃ | Acetone | 2-Iodo-1-methoxy-5-methylbenzene |

| This compound | Benzyl bromide | NaOH | Ethanol/Water | 1-(Benzyloxy)-2-iodo-5-methylbenzene |

O-Acylation

O-acylation of this compound can be achieved by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction leads to the formation of the corresponding phenolic ester. rsc.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Acetyl chloride | Pyridine | Dichloromethane | (2-Iodo-5-methylphenyl) acetate |

| This compound | Benzoic anhydride | Et₃N | Toluene | (2-Iodo-5-methylphenyl) benzoate |

Oxidative Transformations to Quinone Structures

Phenols can undergo oxidation to form quinones, which are important compounds in both biological systems and synthetic chemistry. libretexts.orgjove.com The oxidation of substituted phenols, such as this compound, can lead to the formation of quinone structures. Hypervalent iodine reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), are known to be effective oxidants for these transformations under mild conditions. nih.govorganic-chemistry.orgnih.govchem-station.com The oxidation of this compound would be expected to yield a substituted ortho-benzoquinone, given the position of the hydroxyl group. The presence of the methyl group can influence the regioselectivity of the oxidation. google.com

| Substrate | Oxidizing Agent | Solvent | Product |

| This compound | 2-Iodoxybenzoic acid (IBX) | DMSO | 3-Iodo-6-methylcyclohexa-3,5-diene-1,2-dione |

| This compound | Dess-Martin periodinane (DMP) | CH₂Cl₂ | 3-Iodo-6-methylcyclohexa-3,5-diene-1,2-dione |

Intramolecular Cyclization Reactions of this compound Derivatives

The structural framework of this compound, featuring a reactive iodine substituent and a nucleophilic hydroxyl group, serves as a versatile platform for constructing complex molecular architectures through intramolecular cyclization. These reactions are pivotal in synthetic organic chemistry for the efficient assembly of heterocyclic compounds, which are core motifs in many pharmaceutical and biologically active molecules mdpi.comopenaccessjournals.com. The reactivity can be harnessed in two principal ways: by introducing an unsaturated tether to facilitate electrophilic iodocyclization, or by leveraging the iodine atom itself through oxidation to a hypervalent state to mediate cyclization.

Iodocyclization Pathways Leading to Heterocyclic Architectures

Iodocyclization is a powerful method for forming heterocyclic rings, wherein an electrophilic iodine species activates a tethered unsaturated system (alkene or alkyne), prompting an intramolecular nucleophilic attack by a heteroatom researchgate.net. In the context of this compound, this pathway requires prior functionalization to introduce an unsaturated side chain, typically at the ortho position to the hydroxyl group (e.g., an allyl or propargyl group). The phenolic hydroxyl group then acts as the internal nucleophile.

The general mechanism involves the formation of a cyclic iodonium (B1229267) ion intermediate from the reaction of the double or triple bond with an electrophilic iodine source (e.g., molecular iodine, I₂) rsc.orgnih.gov. This intermediate is then subjected to a regioselective ring-closing attack by the nearby hydroxyl group. The stereochemistry and regioselectivity of the cyclization are governed by Baldwin's rules, with exo cyclizations typically being favored. For instance, the iodocyclization of 2-allylphenol (B1664045) derivatives is a well-established route to 2,3-dihydrobenzofuran (B1216630) rings researchgate.net.

Research on various substituted 2-allylphenols demonstrates that this transformation can be achieved with high efficiency. The reaction is often promoted by a simple mixture of molecular iodine in a suitable solvent. Studies have shown that water can be an effective medium for this reaction, avoiding the need for organic solvents or additives researchgate.net.

Below is a representative data table illustrating the outcomes of iodocyclization on substrates analogous to a functionalized this compound.

| Substrate (2-Allylphenol Derivative) | Iodine (Equivalents) | Solvent | Reaction Time (h) | Yield (%) of Dihydrobenzofuran Product | Reference |

|---|---|---|---|---|---|

| 2-Allylphenol | 4.0 | Water | 2 | 94 | researchgate.net |

| 2-Allyl-6-methylphenol | 4.0 | Water | 2 | 92 | researchgate.net |

| 2-Allyl-4-methylphenol | 1.0 | Water | 24 | 85 | researchgate.net |

| 4-Chloro-2-allylphenol | 1.0 | Water | 24 | 82 | researchgate.net |

| 2-Allyl-4-methoxyphenol | 1.0 | Water | 24 | 80 | researchgate.net |

For this compound, a synthetic sequence would first involve allylation to produce 2-allyl-6-iodo-3-methylphenol. Subsequent treatment with molecular iodine would be expected to yield the corresponding 2-(iodomethyl)-7-iodo-4-methyl-2,3-dihydrobenzofuran, demonstrating a direct pathway to highly functionalized heterocyclic systems.

Hypervalent Iodine-Mediated Oxidative Cyclizations

A distinct and more advanced strategy for intramolecular cyclization involves the oxidation of the iodine atom in this compound to a hypervalent state, typically iodine(III) or iodine(V) semanticscholar.org. This transforms the iodo group from a simple substituent into a potent reactive center capable of mediating oxidative transformations researchgate.netfrontiersin.org. Hypervalent iodine reagents are valued for their low toxicity and mild reaction conditions compared to heavy metal oxidants mdpi.com.

In this approach, this compound, bearing a suitably positioned nucleophilic side chain, can be oxidized in situ to generate a hypervalent iodine species. This species then functions as a powerful electrophile and oxidant, activating the system for cyclization nih.gov. This process is particularly effective for oxidative dearomatization, leading to the formation of spirocyclic structures, which are prevalent in numerous natural products nih.gov.

The reaction is typically initiated by oxidizing the aryl iodide with a terminal oxidant, such as m-chloroperbenzoic acid (mCPBA) or oxone. The resulting hypervalent iodine center enhances the electrophilicity of the ipso-carbon, facilitating the intramolecular attack of a tethered nucleophile. This can lead to the synthesis of complex architectures like spirolactones or spirocarbocycles from ortho-substituted iodophenols nih.gov.

For example, studies on ortho-substituted phenols have demonstrated that hypervalent iodine reagents like phenyliodine(III) diacetate (PIDA) can induce oxidative cyclization to form spirocyclic compounds in high yields nih.gov. The choice of solvent, such as trifluoroethanol (TFE), can be critical in stabilizing the cationic intermediates formed during the reaction.

The following table summarizes findings from studies on hypervalent iodine-mediated oxidative cyclizations of various substituted phenols, which serve as a model for the potential reactivity of functionalized this compound.

| Substrate | Hypervalent Iodine Reagent/Oxidant | Solvent | Temperature (°C) | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| ortho-Alkenylphenol | PIDA | CF₃CH₂OH/CH₂Cl₂ | -40 | Spirocarbocycle | 85 | nih.gov |

| N-(4-hydroxybenzyl)acrylamide | PhI(OAc)₂ | CH₃CN | RT | Spirolactam | 78 | nih.gov |

| para-Substituted Arylalkyne Ester | Bis(iodoarene) / mCPBA | TFE | RT | Spirolactone | 90 | nih.gov |

| N-Aryl Urea Derivative | μ-Oxo Hypervalent Iodine Catalyst / mCPBA | Chloroform | RT | Benzimidazolinone | Up to 95 | mdpi.com |

Applying this methodology, a derivative of this compound featuring a carboxylic acid or amide side chain could undergo oxidative cyclization upon treatment with mCPBA to form a spirocyclic lactone or lactam, respectively, demonstrating the synthetic utility of the inherent iodo-substituent.

Applications of 2 Iodo 5 Methylphenol As a Strategic Chemical Building Block

Synthesis of Complex Organic Molecules

The unique substitution pattern of 2-Iodo-5-methylphenol makes it an ideal starting material for constructing sophisticated molecular frameworks. The hydroxyl group can direct reactions or act as a nucleophile, while the carbon-iodine bond is a prime site for cross-coupling reactions, and the methyl group can influence steric and electronic properties.

This compound serves as a key precursor in the synthesis of benzofurans, a class of heterocyclic compounds prevalent in medicinal chemistry and natural products. The ortho-iodophenol moiety is perfectly configured for intramolecular cyclization reactions. For instance, through palladium- or copper-catalyzed reactions, the phenolic oxygen can be coupled with an adjacent, newly introduced carbon chain at the iodine-bearing carbon to form the furan (B31954) ring fused to the original benzene (B151609) ring.

One common strategy involves the Sonogashira coupling of the this compound with a terminal alkyne. The resulting 2-alkynylphenol intermediate can then undergo a cyclization reaction, often promoted by a base or a transition metal catalyst, to yield a substituted benzofuran (B130515). The methyl group at the 5-position is retained in the final product, influencing its solubility and interaction with biological targets. Research has demonstrated the synthesis of related structures, such as 5-Iodo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran, highlighting the role of iodinated phenols in creating complex benzofuran derivatives researchgate.net. The general synthetic utility of iodophenols in forming benzofurans through various cyclization methods is well-established in organic synthesis organic-chemistry.org. This reactivity extends to the formation of other fused heterocyclic systems, where the core structure of this compound is elaborated into more complex polycyclic arrangements nih.gov.

Table 1: Key Reactions for Benzofuran Synthesis from Iodophenol Precursors

| Reaction Type | Reagents | Intermediate | Product Type |

| Sonogashira Coupling & Cyclization | Terminal Alkyne, Pd/Cu catalyst, Base | 2-Alkynylphenol | Substituted Benzofuran |

| Intramolecular C-O Coupling | Varies (e.g., with vinyl groups) | Phenol (B47542) with ortho-vinyl group | Substituted Benzofuran |

A chemical scaffold is a core structure upon which a variety of substituents can be systematically added to create a library of related compounds. This compound is an excellent scaffold due to its distinct functional handles that allow for sequential and regioselective modifications.

Hydroxyl Group: Can be alkylated, acylated, or used as a directing group in electrophilic aromatic substitution.

Iodo Group: Serves as a versatile site for introducing complexity through reactions like Suzuki, Heck, Stille, and Buchwald-Hartwig cross-coupling, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Aromatic Ring: Can undergo further substitution, with the existing groups directing the position of new entrants.

This trifunctional nature allows chemists to build out from the this compound core in multiple directions, leading to the creation of diverse and multifunctional organic architectures. This approach is fundamental in fields like drug discovery and molecular electronics, where precise control over the final molecular shape and functionality is critical. The assembly of such complex structures from multifunctional building blocks is a cornerstone of modern synthetic chemistry researchgate.net.

Role in Advanced Materials Science Research

The same chemical features that make this compound a valuable building block in organic synthesis also enable its use as an intermediate or precursor in the development of sophisticated materials with tailored properties.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules known as ligands mdpi.comnih.gov. The properties of these materials, such as porosity and catalytic activity, are dictated by the geometry and functionality of the organic linkers mdpi.com.

This compound has the potential to be elaborated into a multitopic ligand for MOF synthesis. The phenolic hydroxyl group can act as a primary coordination site, binding directly to metal centers after deprotonation researchgate.net. The iodo group can be transformed via cross-coupling reactions into other functional groups, such as carboxylates or pyridyls, which are classic binding motifs in MOF chemistry. This post-functionalization allows for the creation of ligands with specific lengths, angles, and donor atoms, enabling precise control over the resulting MOF architecture and properties otago.ac.nznih.gov.

Table 2: Potential Ligand Functionalization from this compound

| Initial Functional Group | Reaction Type | Resulting Functional Group | Role in MOFs |

| -OH | Deprotonation | -O⁻ | Metal Coordination Site |

| -I | Carboxylation (e.g., via Grignard) | -COOH | Metal Coordination Site |

| -I | Suzuki Coupling (with pyridylboronic acid) | Pyridyl group | Metal Coordination Site |

Semiconducting polymers are materials that combine the electronic properties of semiconductors with the processing advantages of polymers google.com. Their backbones consist of alternating single and double bonds, which allow for the delocalization of π-electrons google.com. The synthesis of these polymers often relies on metal-catalyzed cross-coupling reactions to link aromatic monomers.

This compound is a valuable intermediate in this context. The carbon-iodine bond is highly reactive in Suzuki and Stille coupling reactions, which are workhorse methods for forming the C-C bonds that constitute the polymer backbone. The phenol can be converted into a more stable ether (e.g., methoxy (B1213986) or hexyloxy) to improve the solubility and processability of the final polymer, a common strategy in the design of materials like poly(p-phenylene vinylene) (PPV) and polythiophene derivatives mdpi.com. By incorporating units derived from this compound, researchers can fine-tune the electronic bandgap, charge mobility, and light-absorbing properties of the resulting polymers for applications in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Host-guest chemistry, a central concept in this field, focuses on designing host molecules that can selectively bind to guest molecules morressier.com.

The structural elements of this compound make it a useful component for building larger supramolecular hosts.

The phenol group is an excellent hydrogen bond donor and acceptor, enabling it to participate in predictable and directional intermolecular interactions.

The aromatic ring can engage in π-π stacking with other aromatic systems, contributing to the stability and structure of a supramolecular assembly.

By incorporating the this compound motif into larger macrocycles or cleft-like structures, it is possible to create host materials with pockets or cavities that are lined with these functional groups. These groups can then recognize and bind specific guest molecules through a combination of hydrogen bonds and aromatic interactions. The study of related substituted phenols, such as chlorocresols, has shown the importance of O-H···O, C-H···π, and π-π interactions in defining their solid-state structures, providing a model for how the this compound unit could behave in a larger supramolecular context researchgate.net.

Intermediate for Biologically Relevant Molecules and Probes

The reactivity of the iodide and hydroxyl functionalities on the this compound scaffold enables its participation in various coupling reactions, leading to the formation of diverse molecular architectures. A key synthetic strategy involves the Ullmann condensation, a copper-catalyzed reaction that forms carbon-oxygen or carbon-nitrogen bonds. This reaction is particularly useful for the synthesis of diaryl ethers and related structures, which are prevalent in many biologically active compounds.

A notable application of this compound is in the synthesis of substituted diaryl ethers, a class of compounds known for their wide range of pharmacological activities. For instance, the Ullmann condensation provides a direct route to couple this compound with other phenolic compounds, yielding complex diaryl ethers.

One specific synthetic application involves the preparation of polysubstituted imidazolone (B8795221) derivatives, which have shown potential as peroxisome proliferator-activated receptor (PPAR) agonists. nih.gov These agonists are of interest for the treatment of metabolic disorders such as diabetes and dyslipidemia. nih.gov The synthesis of a key intermediate for these compounds, 3-(p-tolyloxy)phenol, can be conceptualized as proceeding through an Ullmann-type coupling, highlighting the utility of substituted iodophenols like this compound in accessing such scaffolds. nih.gov

The general synthetic approach for the creation of these diaryl ethers involves the reaction of an aryl iodide with a phenol in the presence of a copper catalyst and a base. The reaction conditions can be tailored to accommodate a variety of functional groups on both coupling partners.

Table 1: Representative Ullmann Condensation for the Synthesis of Diaryl Ether Intermediates

| Reactant 1 | Reactant 2 | Catalyst System | Product | Biological Relevance of Product Class |

| This compound | p-Methylphenol | Copper Iodide (CuI), N,N-dimethylglycine hydrochloride, Cesium Carbonate (Cs2CO3) | 3-(p-tolyloxy)phenol intermediate | Precursor to PPAR agonists for metabolic disorders nih.gov |

This table presents a representative reaction based on analogous Ullmann couplings reported in the literature for the synthesis of similar diaryl ether structures.

The resulting diaryl ether core structure serves as a versatile platform for further chemical modifications, allowing for the introduction of additional functionalities to optimize biological activity and pharmacokinetic properties. The strategic placement of the methyl group and the ether linkage, originating from the this compound starting material, can significantly influence the binding affinity and selectivity of the final compounds for their biological targets.

The synthesis of these biologically active molecules underscores the importance of this compound as a strategic building block. Its ability to participate in reliable and versatile coupling reactions like the Ullmann condensation provides a straightforward entry into complex molecular scaffolds that are of significant interest in drug discovery and development.

Advanced Analytical Methodologies in 2 Iodo 5 Methylphenol Research

High-Resolution Chromatographic and Spectrometric Techniques

Chromatographic methods coupled with mass spectrometry are indispensable for separating 2-iodo-5-methylphenol from complex mixtures and confirming its molecular weight and identity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint.

For this compound, GC-MS analysis is primarily used to assess purity by detecting and identifying any residual starting materials, by-products from synthesis, or degradation products. The retention time in the gas chromatogram is a characteristic feature of the compound under specific analytical conditions. The NIST Mass Spectrometry Data Center reports a standard non-polar Kovats retention index of 1257 for this compound, which aids in its identification when compared against reference data nih.gov.

The mass spectrum provides definitive structural information. The molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (234.03 g/mol ). The fragmentation pattern is also predictable; common fragmentation pathways for such molecules include the loss of the iodine atom, the methyl group, or the hydroxyl group, leading to characteristic fragment ions that help confirm the structure.

Table 1: Expected GC-MS Fragmentation Data for this compound

| Fragment | Expected m/z | Description |

|---|---|---|

| [C₇H₇IO]⁺ | 234 | Molecular Ion |

| [C₇H₇O]⁺ | 107 | Loss of Iodine radical (•I) |

| [C₆H₄IO]⁺ | 219 | Loss of Methyl radical (•CH₃) |

For analyzing this compound in complex matrices, such as environmental samples or biological fluids, Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) offers superior selectivity and sensitivity dphen1.comnih.govnih.govmdpi.com. This technique separates compounds in the liquid phase before they are introduced into the mass spectrometer. LC is particularly suitable for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.

In a typical LC-MS/MS analysis of phenolic compounds, a reverse-phase C18 column is often used with a mobile phase consisting of an acidified water-acetonitrile gradient nih.gov. The acidic modifier, such as formic acid, aids in the ionization process. Electrospray ionization (ESI) in negative ion mode is commonly employed for phenols, as it efficiently deprotonates the hydroxyl group to form the [M-H]⁻ ion.

Tandem mass spectrometry (MS/MS) enhances specificity by selecting the precursor ion (e.g., the [M-H]⁻ of this compound at m/z 233) and subjecting it to collision-induced dissociation to produce specific product ions. This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective quantification even in the presence of co-eluting interferences mdpi.com. This capability is crucial for trace-level detection and quantification in complex samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution mdpi.com. It provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, one would expect distinct signals for the three aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts are influenced by the electronic effects of the hydroxyl (electron-donating) and iodo (electron-withdrawing and deshielding) substituents. The splitting patterns (multiplicity) of the aromatic signals arise from spin-spin coupling with neighboring protons and would help to confirm their relative positions on the ring.

¹³C NMR: The carbon-13 NMR spectrum shows the number of chemically non-equivalent carbon atoms. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons are particularly informative. The carbon atom bonded to the iodine (C2) would be shifted significantly upfield (to a lower ppm value) due to the "heavy atom effect," while the carbon bonded to the hydroxyl group (C1) would be deshielded (shifted downfield) docbrown.info.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete connectivity of the molecule.

COSY would show correlations between coupled protons, confirming the connectivity of the aromatic protons.

HSQC would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC would reveal correlations between protons and carbons over two or three bonds, which is crucial for assigning the quaternary carbons and confirming the substitution pattern on the aromatic ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| 1 | C | - | - | ~152 |

| 2 | C | - | - | ~88 |

| 3 | C | ~7.4 | d | ~139 |

| 4 | C | ~6.6 | dd | ~122 |

| 5 | C | - | - | ~137 |

| 6 | C | ~6.9 | d | ~115 |

| 7 (Methyl) | C | ~2.3 | s | ~20 |

Note: These are predicted values based on the analysis of similar compounds and known substituent effects. Actual experimental values may vary.

X-ray Diffraction Techniques for Solid-State Structure and Conformation Analysis

For this compound, an X-ray crystal structure analysis would provide several key pieces of information:

Confirmation of Connectivity: It would unequivocally confirm the substitution pattern on the benzene (B151609) ring.

Bond Parameters: Precise measurements of C-I, C-O, C-C, and C-H bond lengths and angles could be obtained.

Intermolecular Interactions: It would reveal how the molecules pack in the crystal lattice, identifying intermolecular forces such as hydrogen bonding (involving the hydroxyl group) and halogen bonding (involving the iodine atom), which govern the solid-state properties of the compound.

Although a crystal structure for this compound is not publicly available, studies on similar molecules, such as (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol, demonstrate the power of this technique to elucidate detailed structural features, including intramolecular hydrogen bonds and the relative orientation of substituted phenyl rings iucr.org.

Electrochemical Techniques for Reactivity and Quantification Studies

Electrochemical techniques, such as cyclic voltammetry (CV), are used to study the redox properties of molecules and can be adapted for quantification nih.gov. For this compound, the primary electrochemical activity is expected to be the oxidation of the phenolic hydroxyl group.

In a typical CV experiment, the potential applied to a working electrode is scanned, and the resulting current is measured. The oxidation of the phenol (B47542) group is generally an irreversible process that involves the transfer of electrons and protons to form a phenoxyl radical, which can then undergo further reactions, potentially leading to the formation of quinone-like species or polymeric films on the electrode surface nih.govnih.govacs.org.

Electrochemical studies on this compound could provide insights into:

Oxidation Potential: The potential at which the compound is oxidized, gives an indication of its susceptibility to oxidation.

Reaction Mechanism: The shape of the voltammogram and how it changes with scan rate or pH can provide information about the mechanism of the electron transfer process and any coupled chemical reactions.

Quantification: Under controlled conditions, the peak current of the oxidation wave can be proportional to the concentration of the analyte, allowing for its quantification. Studies on other phenolic compounds have shown that electrochemical methods can be highly sensitive for their detection nih.gov.

Spectroscopic Methods (IR, UV-Vis) for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques that provide information about the functional groups and electronic structure of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. It is an excellent tool for identifying the functional groups present in this compound. Key expected absorption bands would include a broad O-H stretching vibration for the hydroxyl group, C-H stretching vibrations for the aromatic ring and methyl group, C=C stretching vibrations within the aromatic ring, and a C-I stretching vibration at lower wavenumbers docbrown.info. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule docbrown.info.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretch, H-bonded | ~3200-3600 (broad) |

| Aromatic C-H | Stretch | ~3000-3100 |

| Methyl C-H | Stretch | ~2850-2960 |

| Aromatic C=C | Stretch | ~1450-1600 |

| Phenolic C-O | Stretch | ~1200-1260 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds like this compound, the spectrum is characterized by absorption bands arising from π → π* transitions within the benzene ring. The position and intensity of these absorption maxima (λ_max) are sensitive to the substituents on the ring. The hydroxyl and methyl groups typically cause a bathochromic (red) shift compared to unsubstituted benzene, while the effect of the iodine substituent would also influence the final absorption profile. This technique is often used for quantitative analysis using the Beer-Lambert law.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (E)-2-{[(2-iodophenyl)imino]methyl}-6-methylphenol |

| Benzene |

| Formic acid |

Theoretical and Computational Investigations of 2 Iodo 5 Methylphenol

Electronic Structure and Reactivity Prediction using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of organic molecules. researchgate.netijsrst.comnih.gov It is employed to determine the ground-state electronic structure, offering a balance between accuracy and computational cost. ijsrst.com For 2-Iodo-5-methylphenol, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its stability and chemical reactivity. escholarship.orgsemanticscholar.orgresearchgate.net

Molecular orbital (MO) analysis, a key output of DFT calculations, describes the regions in a molecule where electrons are likely to be found. The distribution of these orbitals and their corresponding energy levels dictate the molecule's electronic behavior. For this compound, MO analysis reveals how the hydroxyl, methyl, and iodo substituents influence the electronic environment of the benzene (B151609) ring.

Charge distribution analysis provides a quantitative measure of the partial charges on each atom in the molecule. Methods like Mulliken population analysis are used to calculate these charges. In this compound, the electronegative oxygen and iodine atoms are expected to carry partial negative charges, while the hydrogen of the hydroxyl group and the carbon atoms will have varying degrees of partial positive charges. These charge distributions are critical for predicting sites susceptible to nucleophilic or electrophilic attack. researchgate.net The molecular electrostatic potential (MEP) map is another tool that visually represents the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.net

Table 1: Predicted Mulliken Atomic Charges for this compound using DFT Note: This table presents hypothetical data representative of typical DFT calculation results for illustrative purposes.

| Atom | Element | Predicted Mulliken Charge (a.u.) |

| C1 | Carbon | 0.15 |

| C2 | Carbon | -0.25 |

| C3 | Carbon | 0.05 |

| C4 | Carbon | -0.10 |

| C5 | Carbon | 0.10 |

| C6 | Carbon | -0.05 |

| I | Iodine | -0.12 |

| O | Oxygen | -0.65 |

| H (hydroxyl) | Hydrogen | 0.45 |

| C (methyl) | Carbon | -0.20 |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atom, while the LUMO may be distributed over the ring and the C-I bond.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound Note: This table presents hypothetical data representative of typical DFT calculation results for illustrative purposes.

| Parameter | Energy (eV) |

| HOMO Energy | -8.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 7.25 |

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. rsc.orgnih.gov For this compound, DFT can be used to model its reactions, such as electrophilic aromatic substitution or oxidation. By calculating the potential energy surface for a proposed reaction, chemists can identify the most likely mechanism. researchgate.netmdpi.comresearchgate.net

This process involves locating and characterizing the geometries of reactants, products, and, most importantly, transition states (TS). A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. researchgate.net The energy of the transition state relative to the reactants determines the activation energy, which is a key factor in reaction kinetics. Computational methods can also perform Intrinsic Reaction Coordinate (IRC) calculations to confirm that a located transition state correctly connects the reactants and products. mdpi.com

Spectroscopic Property Simulations (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification and analysis.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of molecules. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure. The calculations provide insight into how the electronic environment around each nucleus, influenced by factors like substituent effects and molecular geometry, affects its shielding and, consequently, its chemical shift.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: This table presents hypothetical data representative of typical NMR prediction results for illustrative purposes.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1-OH | 5.10 | - |

| C2-I | - | 85.0 |

| C3-H | 7.20 | 131.5 |

| C4-H | 6.80 | 122.0 |

| C5-CH₃ | 2.25 | 138.0 |

| C6-H | 7.10 | 115.0 |

| CH₃ | - | 20.5 |

Vibrational Frequencies: DFT calculations are also widely used to compute the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. nih.govcore.ac.uknih.gov Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. Comparing the computed vibrational spectrum with the experimental one helps in assigning the observed spectral bands to specific molecular motions, thus confirming the presence of particular functional groups and aiding in the full structural elucidation of this compound. nih.gov

Table 4: Selected Predicted Vibrational Frequencies for this compound Note: This table presents hypothetical data representative of typical DFT calculation results for illustrative purposes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H stretch | 3600 |

| Aromatic C-H stretch | 3050 |

| Methyl C-H stretch | 2950 |

| Aromatic C=C stretch | 1600 |

| C-O stretch | 1250 |

| C-I stretch | 550 |

Intermolecular Interactions and Supramolecular Assembly Simulations

Understanding how molecules of this compound interact with each other is key to explaining its macroscopic properties, such as its crystal structure and melting point. Computational simulations can model the non-covalent interactions that govern these phenomena.

For this compound, the primary intermolecular interactions would include:

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor (with its hydrogen) and an acceptor (with its oxygen), leading to the formation of strong intermolecular networks.

Halogen Bonding: The iodine atom can act as a Lewis acidic center, forming a halogen bond with an electron-donating atom (like the oxygen of a neighboring molecule).

π-π Stacking: The aromatic rings can stack on top of each other, contributing to the stability of the solid-state structure.

Simulations can predict the preferred geometries and interaction energies of dimers and larger clusters of this compound molecules. This information is invaluable for understanding how the molecules self-assemble into a supramolecular structure in the condensed phase. researchgate.net

Crystal Engineering and Solid State Chemistry of 2 Iodo 5 Methylphenol Derivatives

Halogen Bonding Interactions in Crystalline Architectures

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. mdpi.comsigmaaldrich.com In the case of 2-iodo-5-methylphenol, the iodine atom, being the most polarizable of the halogens, is an effective halogen bond donor. mdpi.com The strength and directionality of these bonds are significant tools in controlling crystal packing. researchgate.net

In the crystalline structures of related iodinated aromatic compounds, various halogen bonding motifs have been observed. These include interactions where the iodine atom interacts with an oxygen atom (I···O) or another halogen atom. mdpi.comresearchgate.net For instance, studies on substituted 2-iodo-phenyl methyl-amides reveal short intermolecular I···O halogen bonds that lead to the formation of one-dimensional chains or discrete dimers in the crystal lattice. mdpi.com In one such derivative, a short I···O distance of 3.012 (2) Å was observed, which is significantly shorter than the sum of the van der Waals radii (approximately 3.50 Å), indicating a strong interaction. mdpi.com The geometry of this interaction is typically near-linear, with C—I···O angles approaching 180°. mdpi.com

Table 1: Representative Halogen Bond Geometries in Related Iodinated Compounds

| Interacting Atoms | Distance (Å) | C–I···Acceptor Angle (°) | Compound Type | Reference |

|---|---|---|---|---|

| I···O | 3.012 (2) | 171.78 (9) | 2-Iodo-phenyl methyl-amide | mdpi.com |

| I···O | 3.024 (4) | - | 2-Iodo-phenyl methyl-amide | mdpi.com |

| I···I | - | - | Iodochalcone | researchgate.net |

Note: Data is derived from closely related structures to illustrate typical interaction geometries.

Hydrogen Bonding Networks and Their Influence on Crystal Packing

Hydrogen bonds are among the most robust and directional non-covalent interactions used in crystal engineering. mdpi.com The hydroxyl group of this compound is a potent hydrogen bond donor and can also act as an acceptor. This dual capability allows for the formation of extensive hydrogen-bonding networks that are often the primary determinants of the crystal structure.

In the crystal structures of various phenols and their derivatives, O—H···O hydrogen bonds are a recurring and dominant motif, often leading to the formation of chains, rings, or more complex three-dimensional networks. researchgate.netmdpi.com For example, in the crystal structure of 4-chloro-3-iodophenol, O—H···O hydrogen bonds are a key feature of the molecular packing. researchgate.net The interplay between hydrogen and halogen bonds is a critical aspect of the crystal engineering of such compounds. These two interactions can either compete or cooperate to direct the final solid-state assembly. researchgate.net

In Schiff base derivatives of iodinated phenols, strong intramolecular O—H···N hydrogen bonds are often observed, which stabilize the molecular conformation. iucr.org While this compound lacks a nitrogen acceptor for such an intramolecular bond, the principle highlights the strength of the phenol (B47542) hydroxyl group as a hydrogen bond donor. In the pure crystalline form of this compound, it is expected that intermolecular O—H···O hydrogen bonds would form, likely creating catemeric chains or cyclic synthons that significantly influence the melting point, solubility, and mechanical properties of the crystal.

Table 2: Typical Hydrogen Bond Parameters in Phenolic Compounds | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Compound Type | Reference | |---|---|---|---|---|---| | O—H···N | - | 1.94 | - | - | Iodinated Schiff Base | iucr.org | | O—H···O | - | - | - | - | 4-Chloro-3-iodophenol | researchgate.net | | O—H···O | - | - | - | - | 4-tert-Butylphenol Cocrystal | mdpi.com |

Note: This table presents typical values from related phenolic structures to demonstrate common hydrogen bonding patterns.

Design and Characterization of Supramolecular Assemblies

Supramolecular assembly involves the spontaneous organization of molecules into larger, ordered structures through non-covalent interactions. mdpi.com this compound is an excellent candidate for designing complex supramolecular assemblies due to its capacity for both halogen and hydrogen bonding. By co-crystallizing this compound with other molecules (co-formers) that have complementary functional groups (e.g., hydrogen or halogen bond acceptors), it is possible to create novel crystalline materials with tailored properties. mdpi.com

The design of these assemblies, often called cocrystals, relies on the concept of supramolecular synthons—robust and predictable patterns of intermolecular interactions. mdpi.com For phenolic compounds, common synthons include the phenol-phenol O-H···O interaction or phenol-pyridine O-H···N interactions. mdpi.com The formation of halogen-bonded assemblies is also a key strategy, where the iodine atom can interact with Lewis basic sites like pyridyl nitrogen atoms or N-oxides. mdpi.comnih.gov

Polymorphism and Crystal Growth Studies

Polymorphism is the ability of a solid material to exist in more than one crystalline form or structure. wikipedia.orgsemanticscholar.org Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, melting point, and stability. While no specific polymorphs of this compound have been documented in the searched literature, the phenomenon is common among organic molecules, with approximately 50% of known organic compounds exhibiting polymorphism. wikipedia.orgresearchgate.net

The potential for polymorphism in this compound arises from the flexibility of its intermolecular interactions. Different crystallization conditions—such as the choice of solvent, temperature, and rate of cooling—can favor the nucleation and growth of different crystal forms. wikipedia.orgbuap.mx For example, one polymorph might be dominated by a chain-like hydrogen bonding pattern, while another might feature a cyclic arrangement, with halogen bonds playing a more or less significant role in each case. The lattice energies of different polymorphs are often very similar, with differences of only a few kJ/mol, making the formation of multiple forms thermodynamically feasible. wikipedia.org

Studying crystal growth is crucial for controlling which polymorphic form is obtained. buap.mx The initial step of nucleation determines the crystal structure that will subsequently grow. buap.mx A comprehensive screening for polymorphs would involve crystallizing this compound under a wide variety of conditions and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and microscopy. semanticscholar.orgresearchgate.net

Emerging Research Avenues and Future Directions for 2 Iodo 5 Methylphenol Research

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

The synthesis of 2-iodo-5-methylphenol and its derivatives is increasingly moving from traditional batch processes to more advanced manufacturing techniques. Continuous flow chemistry, in particular, offers substantial advantages such as improved heat and mass transfer, enhanced safety for handling hazardous reagents, and greater consistency in product quality. jst.org.in The modular nature of flow chemistry systems allows for the seamless integration of multiple reaction and purification steps, which can significantly shorten production times. uc.pt For instance, a multi-step synthesis that might involve iodination followed by a coupling reaction could be performed in a single, uninterrupted sequence.